molecular formula C15H24N2O2S B2761208 1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2097914-86-6

1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea

Cat. No.: B2761208
CAS No.: 2097914-86-6
M. Wt: 296.43
InChI Key: OYNBBFHPYANQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is a useful research compound. Its molecular formula is C15H24N2O2S and its molecular weight is 296.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Acetylcholinesterase Inhibitors: A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed for antiacetylcholinesterase activity, highlighting the importance of the cyclohexyl group and the flexibility of the spacer for inhibitory activities. This research opens pathways for the design of neuroprotective drugs Vidaluc et al., 1995.

Chemical Structure and Reactivity

  • Heterocycle Formation: Fülöp et al. (1985) explored the synthesis of thiourea and urea derivatives from cyclohexanols, leading to heterocyclic compounds, which have potential applications in material science and pharmaceuticals Fülöp et al., 1985.

Cytokinin-like Activity and Plant Morphogenesis

  • Urea Derivatives as Plant Growth Regulators: Ricci and Bertoletti (2009) reviewed urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ), which have cytokinin-like activity affecting cell division and differentiation in plants. This highlights the potential of urea derivatives in agriculture and horticulture Ricci & Bertoletti, 2009.

Medicinal Chemistry and Drug Design

  • Antimicrobial and Anticancer Activities: A study by El-Sawy et al. (2013) on N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles showed promising antimicrobial and anticancer activities. This demonstrates the potential of urea derivatives in developing new therapeutic agents El-Sawy et al., 2013.

Hydrophobicity and Hydrophilicity of Methyl Groups

  • Hydrophilicity of N-Methyl Groups: A study by Koga et al. (2011) challenges the assumption that methyl groups always confer hydrophobicity. Their research on trimethylamine-N-oxide and tetramethyl urea suggests that N-methyl groups enhance hydrophilicity, which could influence the solubility and distribution properties of pharmaceutical compounds Koga et al., 2011.

Mechanism of Action

Target of Action

Thiophene derivatives, a key structural component of this compound, have been reported to exhibit a variety of biological effects . They have been associated with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that the thiophene ring system, which is part of this compound, can interact with various biological targets . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is used.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that multiple pathways could potentially be influenced by this compound.

Result of Action

Based on the known activities of thiophene derivatives , it can be hypothesized that this compound might exert a range of effects at the molecular and cellular levels.

Properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-15(19,9-12-7-8-20-10-12)11-16-14(18)17-13-5-3-2-4-6-13/h7-8,10,13,19H,2-6,9,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNBBFHPYANQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)NC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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